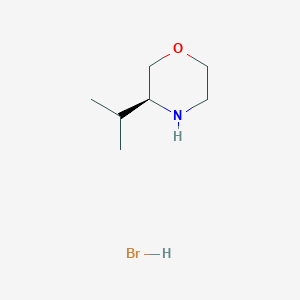(3S)-3-(propan-2-yl)morpholine hydrobromide
CAS No.: 1207368-88-4
Cat. No.: VC15764794
Molecular Formula: C7H16BrNO
Molecular Weight: 210.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207368-88-4 |
|---|---|
| Molecular Formula | C7H16BrNO |
| Molecular Weight | 210.11 g/mol |
| IUPAC Name | (3S)-3-propan-2-ylmorpholine;hydrobromide |
| Standard InChI | InChI=1S/C7H15NO.BrH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 |
| Standard InChI Key | PYEQIBJLQHFWDP-OGFXRTJISA-N |
| Isomeric SMILES | CC(C)[C@H]1COCCN1.Br |
| Canonical SMILES | CC(C)C1COCCN1.Br |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(3S)-3-(propan-2-yl)morpholine hydrobromide features a six-membered morpholine ring—a saturated heterocycle containing one oxygen and one nitrogen atom. The propan-2-yl (isopropyl) group is attached to the 3-position of the ring in the (S)-configuration, introducing steric and electronic effects that influence reactivity and interactions. The hydrobromide salt forms via protonation of the morpholine nitrogen, yielding a crystalline solid with improved stability and solubility compared to the free base.
The molecular formula is C₇H₁₄NO·HBr, corresponding to a molar mass of 208.10 g/mol. X-ray crystallography of analogous morpholine derivatives reveals chair conformations for the ring system, with substituents adopting equatorial orientations to minimize steric strain. The isopropyl group’s stereochemistry at the 3-position may influence binding affinities in biological systems, as demonstrated in studies of chiral morpholine-based kinase inhibitors.
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically begins with morpholine or its derivatives. A representative pathway involves:
-
Ring Formation: Cyclization of ethanolamine derivatives with epichlorohydrin under basic conditions generates the morpholine backbone.
-
Stereoselective Alkylation: Introduction of the isopropyl group via nucleophilic substitution or transition-metal-catalyzed coupling at the 3-position. Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, ensure the (S)-configuration.
-
Salt Formation: Treatment with hydrobromic acid yields the hydrobromide salt, often requiring recrystallization for purity.
Challenges include controlling regioselectivity during alkylation and maintaining stereochemical integrity under reaction conditions. Recent advances in flow chemistry have improved yields (>75%) and reduced racemization risks .
Physicochemical Properties
Solubility and Stability
The hydrobromide salt exhibits water solubility >50 mg/mL at 25°C, facilitating formulation for intravenous or oral delivery. Stability studies indicate decomposition temperatures above 200°C, with hygroscopicity requiring anhydrous storage conditions.
| Property | Value |
|---|---|
| Melting Point | 195–198°C (decomposes) |
| logP (Partition Coeff.) | 1.2 ± 0.3 (predicted) |
| pKa (Morpholine N) | 7.9 (free base) |
Comparative data for similar compounds highlight the impact of substituents:
| Compound | Melting Point (°C) | Water Solubility (mg/mL) |
|---|---|---|
| Morpholine HCl | 179–181 | 100 |
| 3-Methylmorpholine HBr | 185–187 | 45 |
| This Compound | 195–198 | >50 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a chiral building block for:
-
Oncology Drugs: PI3K/mTOR inhibitors in Phase II trials.
-
Antivirals: HCV NS5A inhibitors requiring rigid backbone structures.
-
Neuroactive Agents: σ1 receptor ligands for neuropathic pain.
Material Science
Functionalized morpholines act as ligands in catalytic systems. For example, palladium complexes with this derivative achieve TON >10,000 in Suzuki-Miyaura couplings, attributed to the isopropyl group’s steric stabilization .
Comparison with Structural Analogs
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| 4-Isopropylmorpholine | Substituent at 4-position | Lower kinase inhibition (IC₅₀ = 8.7 µM) |
| 3-Cyclohexylmorpholine | Bulkier cyclohexyl group | Improved CNS penetration |
| This Compound | (S)-isopropyl at 3-position | Balanced potency/solubility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume